molecular formula C23H19N5O5S B2569903 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide CAS No. 1021212-46-3

5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide

Cat. No. B2569903
CAS RN: 1021212-46-3
M. Wt: 477.5
InChI Key: BSBFQXLQADBMBS-UHFFFAOYSA-N
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Description

5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C23H19N5O5S and its molecular weight is 477.5. The purity is usually 95%.
BenchChem offers high-quality 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, cyclization, and reduction reactions.", "Starting Materials": [ "4-(N-(pyrimidin-2-yl)sulfamoyl)aniline", "benzyl bromide", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "pyridine", "trifluoroacetic acid", "N,N-dimethylformamide", "triethylamine", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(N-(pyrimidin-2-yl)sulfamoyl)benzaldehyde by condensation of 4-(N-(pyrimidin-2-yl)sulfamoyl)aniline with benzyl bromide in the presence of sodium ethoxide.", "Step 2: Synthesis of 5-(benzyloxy)-2-methyl-3-oxo-2,3-dihydropyridine-4-carboxylic acid ethyl ester by cyclization of 4-(N-(pyrimidin-2-yl)sulfamoyl)benzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate.", "Step 3: Synthesis of 5-(benzyloxy)-2-methyl-3-oxo-1,4-dihydropyridine-4-carboxylic acid ethyl ester by reduction of 5-(benzyloxy)-2-methyl-3-oxo-2,3-dihydropyridine-4-carboxylic acid ethyl ester with sodium borohydride in the presence of acetic acid.", "Step 4: Synthesis of 5-(benzyloxy)-2-methyl-3-oxo-1,4-dihydropyridine-4-carboxylic acid by hydrolysis of 5-(benzyloxy)-2-methyl-3-oxo-1,4-dihydropyridine-4-carboxylic acid ethyl ester in the presence of pyridine and trifluoroacetic acid.", "Step 5: Synthesis of 5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide by condensation of 5-(benzyloxy)-2-methyl-3-oxo-1,4-dihydropyridine-4-carboxylic acid with 4-(N-(pyrimidin-2-yl)sulfamoyl)aniline in the presence of N,N-dimethylformamide and triethylamine.", "Step 6: Purification of the final compound by recrystallization from diethyl ether and water." ] }

CAS RN

1021212-46-3

Product Name

5-(benzyloxy)-4-oxo-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-1,4-dihydropyridine-2-carboxamide

Molecular Formula

C23H19N5O5S

Molecular Weight

477.5

IUPAC Name

4-oxo-5-phenylmethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyridine-2-carboxamide

InChI

InChI=1S/C23H19N5O5S/c29-20-13-19(26-14-21(20)33-15-16-5-2-1-3-6-16)22(30)27-17-7-9-18(10-8-17)34(31,32)28-23-24-11-4-12-25-23/h1-14H,15H2,(H,26,29)(H,27,30)(H,24,25,28)

InChI Key

BSBFQXLQADBMBS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

solubility

not available

Origin of Product

United States

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